molecular formula C17H16N4O2S B2852578 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1251546-89-0

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2852578
CAS No.: 1251546-89-0
M. Wt: 340.4
InChI Key: APJMXGJBOXRRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone” features a piperidine core substituted with a benzo[d]thiazol-2-yloxy group at the 4-position and a pyrazin-2-yl methanone moiety at the 1-position. This structure combines a benzothiazole ring—a heterocyclic system known for its pharmacological relevance—with a pyrazine ring, which contributes nitrogen-rich aromaticity. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related derivatives .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(14-11-18-7-8-19-14)21-9-5-12(6-10-21)23-17-20-13-3-1-2-4-15(13)24-17/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMXGJBOXRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with pyrazine-2-carbonyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the pyrazine group could contribute to its overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Aromatic Heterocycles

  • The pyrazine ring in the target compound offers two nitrogen atoms, enabling hydrogen bonding distinct from the pyrimidine in or thiophene in . Pyrazine’s electron-deficient nature may influence binding to receptors requiring π-π stacking or charge-transfer interactions.
  • Benzothiazole (target compound and ) is associated with antitumor and antimicrobial activities, whereas benzimidazole in is linked to histamine receptor modulation.

Substituent Effects

  • Lipophilicity : The trifluoromethyl group in enhances metabolic stability and membrane penetration compared to the target compound’s simpler pyrazine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.